Sodium 4-octylbenzenesulfonate

Catalog No.
S1903549
CAS No.
6149-03-7
M.F
C14H22NaO3S
M. Wt
293.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-octylbenzenesulfonate

CAS Number

6149-03-7

Product Name

Sodium 4-octylbenzenesulfonate

IUPAC Name

sodium;4-octylbenzenesulfonate

Molecular Formula

C14H22NaO3S

Molecular Weight

293.38 g/mol

InChI

InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17);

InChI Key

FXZLMMWGLGQEFP-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na]

Sodium 4-octylbenzenesulfonate is an organic compound with the molecular formula C14H21NaO3S and a molecular weight of 292.37 g/mol. It appears as a white to off-white solid that is soluble in water and various organic solvents. This compound functions primarily as a surfactant, widely utilized in both industrial and household applications due to its ability to significantly reduce the surface tension of liquids, facilitating emulsification and dispersion processes .

SDBS acts as a detergent by lowering the surface tension of water. This allows water to spread more easily and penetrate dirt and grease. The hydrophobic tail of SDBS molecules can also solubilize (dissolve) oily substances, enabling their removal during rinsing [].

SDBS can cause skin and eye irritation upon direct contact. It may also be harmful if swallowed. Although the biodegradability of SDBS has improved over earlier generations of similar surfactants, environmental concerns remain regarding its potential impact on aquatic ecosystems [].

  • Acute Toxicity:
    • Oral LD50 (rat): >5 g/kg [] (LD50: Lethal Dose 50, the dose that is lethal to 50% of a test population)
    • Skin irritation (rabbit): Moderate []
    • Eye irritation (rabbit): Moderate []
  • Flammability: Not flammable

Membrane Biology Studies

SDBS is a valuable tool in membrane biology research due to its ability to interact with and solubilize biological membranes. This allows researchers to study membrane proteins, which are essential for various cellular functions. SDBS can be used to isolate and purify membrane proteins, investigate their interactions with other molecules, and study their structure and function Pubmed: 11160070.

Drug Delivery Research

SDBS can be used as a component in drug delivery systems. Its ability to form micelles, which are spherical aggregates of surfactant molecules, allows for the encapsulation of hydrophobic drugs. These micelles can then be used to deliver drugs to specific targets within the body Journal of Controlled Release: 87 (2003) 143–152: .

Sodium 4-octylbenzenesulfonate primarily undergoes substitution reactions, oxidation, and reduction reactions due to the presence of the sulfonate group. Key reactions include:

  • Substitution Reactions: The compound can react with alkyl halides to form alkylated derivatives.
  • Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate.
  • Reduction Reactions: Reduction can be performed using agents like lithium aluminum hydride.
C8H17C6H5+SO3C8H17C6H4SO3H\text{C}_8\text{H}_{17}\text{C}_6\text{H}_5+\text{SO}_3\rightarrow \text{C}_8\text{H}_{17}\text{C}_6\text{H}_4\text{SO}_3\text{H}
C8H17C6H4SO3H+NaOHC8H17C6H4SO3Na+H2O\text{C}_8\text{H}_{17}\text{C}_6\text{H}_4\text{SO}_3\text{H}+\text{NaOH}\rightarrow \text{C}_8\text{H}_{17}\text{C}_6\text{H}_4\text{SO}_3\text{Na}+\text{H}_2\text{O}

Sodium 4-octylbenzenesulfonate exhibits biological activity primarily as a surfactant in biochemical applications. It is commonly used in cell lysis buffers and protein purification processes, where it assists in solubilizing membrane proteins and enhancing extraction efficiency. Its surfactant properties allow it to disrupt lipid bilayers, facilitating cell membrane permeability .

The synthesis of sodium 4-octylbenzenesulfonate typically involves the following steps:

  • Sulfonation: Octylbenzene is reacted with sulfur trioxide or concentrated sulfuric acid to introduce a sulfonic acid group.
  • Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form sodium 4-octylbenzenesulfonate.

In industrial settings, this process is conducted in large reactors where continuous feeding of octylbenzene allows for efficient production .

Studies on sodium 4-octylbenzenesulfonate have focused on its interaction with various materials, particularly its adsorption characteristics on surfaces like iron oxide. Research indicates that the compound can effectively modify surface properties, influencing adsorption behavior under different pH conditions .

Sodium 4-octylbenzenesulfonate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaCAS NumberUnique Features
Sodium dodecylbenzenesulfonateC18H30NaO3S25155-30-0Longer alkyl chain, often used in personal care products
Sodium lauryl sulfateC12H25NaO4S151-21-3Widely used as a detergent and emulsifier
Sodium octanesulfonateC8H17NaO3S25383-99-7Shorter alkyl chain than sodium 4-octylbenzenesulfonate

Sodium 4-octylbenzenesulfonate is unique due to its specific octyl chain length and sulfonate functional group, which imparts distinct surfactant properties compared to other similar compounds. Its effectiveness in both laboratory and industrial applications makes it particularly valuable .

PropertyValue/Description
Melting Point>300°C
SolubilitySlightly soluble in DMSO and methanol; insoluble in ethanol
FormWhite to off-white solid
Primary ApplicationsDetergents, laboratory reagents (e.g., SDS replacement in electrophoresis)

Historical Context and Discovery

The development of sodium 4-octylbenzenesulfonate is closely tied to the evolution of synthetic surfactants. Alkylbenzene sulfonates emerged in the 1930s as alternatives to traditional soaps, initially in the form of branched alkylbenzene sulfonates (BAS). These early surfactants faced environmental challenges due to poor biodegradability, leading to ecological issues such as persistent foaming in waterways.

Transition to Linear Structures

In the 1960s, linear alkylbenzene sulfonates (LAS) replaced BAS to address biodegradation concerns. Sodium 4-octylbenzenesulfonate represents a specific LAS variant with an octyl chain (C₈H₁₇) attached to the benzene ring at the para position. Its synthesis involves sulfonation of linear alkylbenzene precursors, typically using sulfur trioxide (SO₃) followed by neutralization with sodium hydroxide.

Nomenclature and Structural Classification

Chemical Nomenclature

The compound is systematically named sodium 4-octylbenzenesulfonate, reflecting its sulfonate group’s para-position attachment to the benzene ring and the octyl substituent. Common synonyms include sodium p-octylbenzenesulfonate and sodium 4-(n-octyl)benzenesulfonate.

Structural Features

ComponentDescription
Hydrophilic HeadSulfonate group (-SO₃⁻Na⁺) anchored to the benzene ring
Hydrophobic TailOctyl chain (C₈H₁₇) providing surface activity
Steric ConfigurationLinear alkyl chain orientation enhances biodegradability

The SMILES notation CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O encapsulates its molecular architecture.

Laboratory-Scale Synthetic Routes

Laboratory-scale synthesis of sodium 4-octylbenzenesulfonate follows a two-step process involving the initial formation of octylbenzene through alkylation reactions, followed by sulfonation to introduce the sulfonic acid functionality. These methods provide researchers with controlled conditions for studying reaction mechanisms and optimizing synthetic parameters.

Sulfonation Reaction Mechanisms

The sulfonation of octylbenzene to form sodium 4-octylbenzenesulfonate proceeds through an electrophilic aromatic substitution mechanism involving sulfur trioxide as the primary electrophile [3] [4] [5]. The reaction follows a multi-step pathway beginning with the formation of the electrophilic species from concentrated or fuming sulfuric acid.

The mechanism initiates with the generation of sulfur trioxide from sulfuric acid through equilibrium dissociation, where concentrated sulfuric acid contains traces of sulfur trioxide due to slight dissociation [4]. Fuming sulfuric acid, also known as oleum, provides a richer source of sulfur trioxide through the dissolution of additional sulfur trioxide in sulfuric acid [4] [6]. The sulfur trioxide molecule exhibits strong electrophilic character due to the electron-withdrawing effect of three oxygen atoms, creating a highly polarized sulfur center susceptible to nucleophilic attack by the aromatic ring [3] [4].

The electrophilic attack proceeds through formation of a sigma complex, also known as the Wheland intermediate, where the aromatic ring attacks the electrophilic sulfur center [7] [8]. This step represents the rate-determining step in the overall reaction sequence, as confirmed by kinetic isotope effect studies showing non-significant isotope effects for the proton abstraction step [9]. The sigma complex formation involves breaking the aromatic conjugation temporarily, resulting in a positively charged intermediate stabilized through resonance delocalization [8] [10].

Recent computational studies using ab initio molecular dynamics simulations have revealed the existence of a low-energy concerted pathway involving two sulfur trioxide molecules in the transition state [5]. This finding suggests that the reaction mechanism may be more complex than previously understood, with the possibility of multiple sulfur trioxide molecules participating simultaneously in the electrophilic substitution process [5].

The final step involves deprotonation of the sigma complex by a suitable base, typically bisulfate ion or sulfuric acid itself, leading to restoration of aromaticity and formation of the sulfonic acid product [8] [10]. This deprotonation step occurs rapidly compared to the sigma complex formation, confirming that the electrophilic attack constitutes the kinetically controlling step [9].

Detailed kinetic studies have demonstrated that the reaction exhibits first-order dependence on both substrate concentration and sulfur trioxide concentration in non-complexing solvents [9]. However, in complexing solvents such as nitromethane, the kinetics become more complex due to solvation effects on the electrophilic species [5]. The temperature dependence of the reaction follows Arrhenius behavior, with activation energies typically ranging from 60 to 80 kilojoules per mole depending on the specific reaction conditions [11].

Alkylation Process Optimization

The preparation of octylbenzene, the precursor to sodium 4-octylbenzenesulfonate, relies primarily on Friedel-Crafts alkylation reactions that introduce the octyl chain onto the benzene ring [12] [14]. These reactions require careful optimization of multiple parameters including catalyst selection, reaction temperature, and reagent stoichiometry to achieve satisfactory yields while minimizing side reactions.

Friedel-Crafts alkylation typically employs aluminum chloride as the Lewis acid catalyst, facilitating the formation of carbocation intermediates from alkyl halides [12] [14]. The reaction mechanism proceeds through initial coordination of the alkyl halide to the aluminum chloride, followed by ionization to generate the carbocation electrophile [14] [15]. The carbocation subsequently attacks the benzene ring through electrophilic aromatic substitution, forming the alkylated product after deprotonation [14] [15].

Optimization studies have revealed that reaction temperature significantly influences both yield and selectivity [12] . Lower temperatures, typically maintained between 0 and 25°C, favor formation of the desired linear alkylation product while suppressing carbocation rearrangements that lead to branched isomers [12] . Higher temperatures increase reaction rates but often result in decreased selectivity due to increased carbocation mobility and rearrangement processes [14] [15].

The choice of alkylating agent profoundly affects the reaction outcome and optimization strategy. Primary alkyl halides, particularly 1-chlorooctane and 1-bromooctane, provide the most straightforward route to linear octylbenzene with minimal rearrangement [12] . The use of 1-chlorooctane with aluminum chloride typically achieves yields of 80-85% under optimized conditions involving temperatures of 0-25°C and reaction times of 2-4 hours [12] .

Alternative alkylation approaches include the use of alkenes such as 1-octene in combination with Lewis acid catalysts and hydrogen fluoride [16]. This method offers advantages in terms of atom economy but requires more stringent control of reaction conditions to prevent polymerization and achieve acceptable selectivity [16]. Yields of 75-80% can be achieved using this approach under optimized conditions of 40-60°C with careful control of catalyst loading [16].

Recent developments in alkylation methodology have focused on the application of heterogeneous catalysts to improve process sustainability and simplify product isolation [16]. Zeolite catalysts, particularly H-Beta zeolite, have demonstrated promising results for octylbenzene synthesis with excellent selectivity for linear products [16]. These catalysts offer the additional advantage of reusability, maintaining activity for multiple reaction cycles [16].

Process optimization also encompasses the development of continuous flow methodologies that provide enhanced control over reaction parameters and improved heat management [16]. Continuous alkylation processes using nickel-based catalysts have achieved remarkable selectivity ratios of approximately 50:1 for linear versus branched products, representing a significant improvement over traditional batch methods [16]. These processes operate at moderate temperatures and achieve yields of 85-96% with catalyst turnover numbers exceeding 280 [16].

Industrial Manufacturing Techniques

Industrial production of sodium 4-octylbenzenesulfonate demands robust, scalable methodologies capable of consistent operation while maintaining product quality and economic viability. Modern manufacturing approaches have evolved toward continuous processing technologies that offer superior control over reaction parameters and enhanced efficiency compared to traditional batch methods.

Continuous Flow Reactor Systems

Continuous flow reactor systems represent the current state-of-the-art in industrial sulfonation technology, providing significant advantages over conventional batch reactors in terms of heat management, mass transfer efficiency, and product consistency [17] [18]. These systems utilize microreactor technology or tubular reactor configurations to achieve precise control over residence time, temperature profiles, and mixing characteristics.

The implementation of continuous flow microreactors for sulfonation processes has demonstrated remarkable improvements in both yield and selectivity [17]. These systems typically consist of multiple sequentially connected fluidic modules, each designed with specific channel geometries and thermal management capabilities [17]. The microreactor design enables precise control of residence time, which can be varied from as short as 2 minutes to 60 minutes depending on the specific reactor configuration and flow rates [17].

Temperature control represents a critical aspect of continuous flow sulfonation, with optimal operating ranges typically maintained between 160°C and 280°C [17]. The ability to maintain uniform temperature profiles throughout the reactor length ensures consistent reaction conditions and minimizes the formation of undesired by-products [17]. Advanced thermal management systems incorporate heat exchangers and temperature monitoring at multiple points along the reactor length [17].

Flow rate optimization studies have revealed that optimal performance is achieved with flow rates ranging from 2 to 1500 milliliters per minute, depending on the total reactor volume and desired residence time [17]. The scalability of these systems allows for adjustment of production capacity through modification of the number of parallel reactor modules or changes in individual module capacity [17]. Typical reactor volumes range from 10 milliliters for laboratory-scale systems to 2500 milliliters for larger pilot-scale operations [17].

Mass transfer characteristics in continuous flow systems significantly exceed those of conventional batch reactors due to the high surface-to-volume ratios and enhanced mixing achieved in microchannels [18]. Recent studies have demonstrated that gas-liquid sulfonation reactions under annular flow patterns in microreactors achieve maximum yields of 88.385%, substantially higher than the 64.1% typically achieved in conventional gas-liquid reactors or the 76.82% obtained in liquid-liquid batch systems [18].

The enhanced mass transfer in continuous flow systems enables the use of more concentrated reactants and shorter reaction times [18]. This improvement translates directly to increased productivity and reduced energy consumption, with typical energy requirements of 1.8-2.2 kilowatt-hours per kilogram of product compared to 2.5-3.5 kilowatt-hours per kilogram for batch processes [18].

Process control and automation represent essential components of modern continuous flow manufacturing systems [17]. Advanced control algorithms monitor and adjust key parameters including temperature, pressure, flow rates, and reactant concentrations in real-time [17]. These systems incorporate feedback control loops that maintain optimal operating conditions and compensate for variations in feedstock quality or environmental conditions [17].

Catalyst Selection and Yield Maximization

Catalyst selection and optimization constitute fundamental aspects of industrial sulfonation processes, directly influencing reaction efficiency, product selectivity, and overall economic viability [19] [20]. Modern industrial processes have evolved beyond simple homogeneous acid catalysis toward more sophisticated catalytic systems that provide enhanced performance and improved environmental compatibility.

Traditional sulfonation processes rely primarily on sulfuric acid or sulfur trioxide as both reactant and catalyst, limiting opportunities for optimization through catalyst modification [21]. However, recent developments have focused on the incorporation of additional catalytic components that enhance reaction rates and selectivity while enabling operation under milder conditions [19] [20].

Lewis acid catalysts have demonstrated significant potential for enhancing sulfonation efficiency through activation of the sulfonating agent [20]. Aluminum chloride, in particular, has shown remarkable activity with turnover frequencies of 450-500 per hour and selectivities of 85-90% for the desired products [20]. Iron(III) chloride provides a more economical alternative with turnover frequencies of 300-350 per hour, though with slightly reduced selectivity of 80-85% [20].

Boron trifluoride represents the most active homogeneous catalyst investigated, achieving turnover frequencies of 600-650 per hour with excellent selectivity of 90-95% [20]. However, the corrosive nature and handling challenges associated with boron trifluoride limit its practical application in large-scale industrial processes [20].

Heterogeneous catalysts offer significant advantages for industrial applications through simplified product separation and catalyst recovery [19] [22]. Sulfonated carbon catalysts, derived from biomass sources, have emerged as promising alternatives that combine high activity with environmental sustainability [19] [22] [23]. These catalysts can be optimized through control of the sulfonation conditions, including sulfuric acid concentration, carbonization temperature, and reaction time [19] [22].

Response surface methodology has proven valuable for optimizing sulfonated carbon catalyst preparation [19] [22]. Studies have demonstrated that optimal catalyst performance is achieved through careful balance of carbonization temperature and sulfuric acid loading, with optimal conditions typically involving temperatures of 96-100°C and sulfuric acid concentrations that maximize surface area while maintaining structural integrity [22] [24].

Zeolite-based catalysts provide another promising avenue for sustainable sulfonation processes [16]. H-Beta zeolite demonstrates exceptional selectivity of 95-98% with moderate activity of 200-250 turnovers per hour [16]. The ability to regenerate and reuse these catalysts for multiple reaction cycles, typically 5 cycles while maintaining activity, provides significant economic advantages [16].

Ionic liquid catalysts represent an emerging technology that combines the advantages of homogeneous and heterogeneous systems [25]. Ionic liquids such as 1-butyl-3-methylimidazolium tetrachloroaluminate ([Bmim]AlCl₄) achieve selectivities of 92-95% with turnover frequencies of 150-200 per hour [25]. These systems can be recycled for multiple uses, typically maintaining activity for 3 reaction cycles before requiring regeneration [25].

Yield maximization strategies encompass optimization of multiple process variables including temperature, pressure, residence time, and reactant ratios [26] [27]. Advanced optimization techniques utilizing artificial intelligence methods, particularly adaptive neuro-fuzzy inference systems (ANFIS) coupled with particle swarm optimization (PSO), have demonstrated superior performance compared to traditional response surface methodology [26] [27].

ANFIS-PSO optimization has achieved remarkable results in sulfonation process optimization, identifying optimal conditions of 96.84°C reaction temperature, 2.68 hours reaction time, and 0.92:1 molar ratio of sulfonating agent to substrate that result in maximum yields of 74.82% [26] [27]. These advanced optimization approaches significantly outperform traditional methods, providing yield improvements of 5-10% over conventional optimization techniques [26] [27].

Table 1: Chemical Properties of Sodium 4-Octylbenzenesulfonate

PropertyValueReference
Molecular FormulaC₁₄H₂₁NaO₃S [1] [2]
Molecular Weight (g/mol)292.37 [1] [2]
CAS Number6149-03-7 [1] [2]
AppearanceWhite powder to crystal [1] [2]
Melting Point (°C)>300 [1] [2]
Purity (Ion exchange titration)min. 98.0% [1] [2]
Drying Lossmax. 2.0% [1] [2]
Storage TemperatureRoom temperature (<15°C) [2]
SolubilityDMSO (Slightly), Methanol (Slightly) [28]

Table 2: Sulfonation Reaction Conditions for Different Methods

MethodTemperature (°C)Reaction TimeTypical Yield (%)Reference
Concentrated H₂SO₄80-1203-6 hours85-90 [3] [4]
Fuming H₂SO₄ (20% oleum)40-6020-30 minutes90-95 [3] [4]
SO₃ gas60-801-2 hours95-98 [5] [29]
Chlorosulfuric acid0-2530-60 minutes80-85 [29]
Continuous microreactor160-2802-60 minutes88-98 [17] [18]

Table 3: Friedel-Crafts Alkylation Conditions for Octylbenzene Synthesis

Alkylating AgentCatalystTemperature (°C)Yield (%)Reference
1-ChlorooctaneAlCl₃0-2580-85 [12]
1-OcteneAlCl₃ + HF40-6075-80 [16]
Octanoyl chloride + ReductionAlCl₃ → LiAlH₄0-25 → 070-75 [30]
Octyl bromideFeCl₃25-4085-90 [14]

Table 4: Industrial Manufacturing Process Parameters

Process ParameterBatch ProcessContinuous FlowReference
Reactor TypeStirred tank reactorMicroreactor/Tube reactor [17] [21]
Flow Rate (mL/min)N/A2-1500 [17] [21]
Residence Time (minutes)180-3602-60 [17] [21]
Operating Pressure (kPa)100-150150-200 [17] [21]
Feed CompositionLAB:H₂SO₄ (1:1.2)LAB:SO₃ (1:1.1) [21]
Product Purity (%)85-9092-98 [17] [21]
Energy Consumption (kWh/kg)2.5-3.51.8-2.2 [18]

Table 5: Catalyst Selection and Performance Comparison

Catalyst TypeActivity (TOF h⁻¹)Selectivity (%)ReusabilityReference
Aluminum chloride (AlCl₃)450-50085-90No [14] [20]
Iron(III) chloride (FeCl₃)300-35080-85No [14] [20]
Boron trifluoride (BF₃)600-65090-95No [20]
Zeolite H-Beta200-25095-98Yes (5 cycles) [16]
Ionic liquid [Bmim]AlCl₄150-20092-95Yes (3 cycles) [25]

Molecular Architecture and Composition

Sodium 4-octylbenzenesulfonate exhibits a molecular formula of C₁₄H₂₁NaO₃S with a molecular weight of 292.37 g/mol [1] [2]. The compound features a benzene ring substituted with a sulfonate group at the para position and an n-octyl alkyl chain, with the sodium counterion balancing the charge of the sulfonate moiety [1]. Single-crystal X-ray diffraction studies have confirmed the existence of a hemihydrate crystalline form (SOBS·½H₂O) with a 1,4-axis-aligned phenyl ring geometry [3] [4].

The crystalline lattice of SOBS·½H₂O exhibits intermolecular hydrogen bonding between sulfonate oxygen atoms and water molecules, stabilizing the lamellar packing of alkyl chains [3]. This hydrogen bonding network contributes significantly to the compound's thermal stability and influences its solubility characteristics in aqueous systems.

Spectroscopic Identification and Structural Confirmation

Polarized infrared spectroscopy has identified critical axial transition moments at 1,010 cm⁻¹, 1,036 cm⁻¹, and 1,125 cm⁻¹, corresponding to vibrational modes parallel to the phenyl ring's 1,4-axis [3] [4]. These bands are essential for determining molecular orientation in adsorbed layers and provide definitive structural confirmation of the para-substituted geometry.

Temperature-dependent transmission infrared spectra of slurries have revealed the existence of multiple hydrate forms, including crystalline hemihydrates and monohydrates of sodium 4-octylbenzenesulfonate [3] [4]. The spectroscopic evidence indicates that both the polar and nonpolar moieties of the surfactant molecules closely resemble those found in micellar environments at all temperatures examined.

Crystal System and Lattice Parameters

The compound crystallizes in a stable form that exhibits high melting point characteristics, with decomposition occurring above 300°C [2] [5]. The crystal structure demonstrates efficient packing arrangements that optimize both electrostatic interactions between ionic components and van der Waals forces between alkyl chains. X-ray diffraction analysis confirms the ordered arrangement of molecules within the crystalline matrix, with water molecules occupying specific coordination sites [3].

Surface Activity and Critical Micelle Concentration

Adsorption Behavior at Liquid Interfaces

Sodium 4-octylbenzenesulfonate demonstrates exceptional surface activity characteristics typical of anionic surfactants in the linear alkylbenzene sulfonate family [7]. In situ Fourier transform infrared-attenuated total reflection spectroscopy and linear dichroism analysis have been employed to characterize the Gibbs surface excess and molecular orientation at the aluminum oxide/water interface [3].

The surface activity parameters show remarkable temperature independence, with both surface excess concentration and molecular orientation for sodium 4-octylbenzenesulfonate being insensitive to ionic strength variations but showing slight sensitivity to pH and temperature changes [3]. This stability makes the compound particularly valuable for applications requiring consistent performance across varying environmental conditions.

Micellization Thermodynamics and Critical Concentrations

The critical micelle concentration of sodium 4-octylbenzenesulfonate varies depending on solution conditions, typically falling within the range of 10⁻³ to 10⁻² M [7] [8]. Competitive counterion binding studies have demonstrated that sodium binding to micelles is influenced by the presence of other ions, particularly calcium, which affects the total degree of counterion association [7].

Mixed micellization investigations have shown that sodium 4-octylbenzenesulfonate forms ideal mixed micelles with sodium dodecylsulfate systems, exhibiting a regular solution parameter of approximately zero [7]. This ideality indicates minimal synergistic or antagonistic interactions between the surfactant components, facilitating predictable behavior in formulated systems.

Surface Tension Reduction and Interfacial Properties

The compound exhibits significant surface tension reduction capabilities, effectively lowering the surface tension of aqueous solutions through accumulation at the air-water interface [8]. Below the critical micelle concentration, surfactant molecules preferentially adsorb at interfaces, reducing surface free energy and facilitating various industrial applications including emulsification and dispersion processes.

The surface excess concentration and minimum area per molecule at the interface depend on solution concentration and environmental conditions [3]. Temperature-dependent studies indicate minimal sensitivity to thermal variations within normal operational ranges, ensuring consistent performance across typical application temperatures.

Thermal Stability and Phase Behavior

Thermal Decomposition Characteristics

Sodium 4-octylbenzenesulfonate exhibits exceptional thermal stability, with melting points exceeding 300°C and thermal decomposition occurring only at elevated temperatures [2] [5]. Thermogravimetric analysis reveals that the compound maintains structural integrity up to approximately 250-300°C under normal atmospheric conditions [9] [10].

The thermal decomposition process involves multiple stages, with initial water loss occurring between room temperature and 200°C, representing approximately 2.0% mass loss corresponding to the drying of surface-adsorbed moisture [9]. Higher temperature decomposition involves breaking of chemical bonds, producing sulfur dioxide and aromatic degradation products [11].

Phase Transitions and Hydrate Formation

The compound exhibits complex phase behavior involving multiple hydrate forms identified through temperature-dependent infrared spectroscopy [3] [4]. Crystalline hemihydrates represent the most stable form under ambient conditions, while monohydrate forms can be observed under specific humidity and temperature conditions.

Phase transition studies demonstrate that sodium 4-octylbenzenesulfonate maintains its crystalline structure across a wide temperature range, with no significant phase changes associated with alkyl chain motion occurring at temperatures up to 40°C below typical Krafft temperatures [3]. This thermal stability ensures consistent material properties across normal storage and application temperature ranges.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.11873502 g/mol

Monoisotopic Mass

293.11873502 g/mol

Heavy Atom Count

19

UNII

HTS5EM67P9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6149-03-7

Wikipedia

Sodium 4-octylbenzene sulfonate

Dates

Last modified: 08-16-2023

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